molecular formula C16H22ClNO2 B8522765 Tert-butyl-3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate

Tert-butyl-3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate

Cat. No. B8522765
M. Wt: 295.80 g/mol
InChI Key: NYDCEJULNFVTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl-3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22ClNO2 and its molecular weight is 295.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl-3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl-3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl-3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

IUPAC Name

tert-butyl 3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H22ClNO2/c1-11-9-12(5-6-14(11)17)13-7-8-18(10-13)15(19)20-16(2,3)4/h5-6,9,13H,7-8,10H2,1-4H3

InChI Key

NYDCEJULNFVTTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(C2)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Synthesized according to General Procedure 3. To a stirred solution of crude tert-butyl 4-(4-chloro-3-methylphenyl)-2-methoxypyrrolidine-1-carboxylate (4.25 g, 13.0 mmol) in acetic acid (50 mL) under N2 at 0° C. was added sodium borohydride (2.2 g, 58.7 mmol) in portions over 20 minutes. The resulting solution was allowed to warm to RT and then stirred at RT for 2 hours. The reaction mixture was slowly poured into saturated aqueous NaHCO3 (250 mL) and extracted with ethyl acetate (3×200 mL). The combined organic extracts were dried over MgSO4 and concentrated under reduced pressure to afford tert-butyl-3-(4-chloro-3-methylphenyl)pyrrolidine-1-carboxylate (3.75 g, 12.67 mmol, 97% yield) as a brown oil. 1H-NMR (400 MHz, DMSO-d6) δ 7.33 (d, J=8.2 Hz, 1H), 7.28 (s, 1H), 7.14-7.03 (m, 1H), 3.68 (t, J=8.8 Hz, 1H), 3.48-3.42 (m, 1H), 3.32-3.10 (m, 3H), 2.30 (s, 3H), 2.17-2.15 (m, 1H), 1.78-1.73 (m, 1H) and 1.42 (s, 9H) ppm.
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